Potassium;3-[1,3-benzodioxol-4-ylmethylcarbamoyl(methyl)amino]propanoate
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Overview
Description
Potassium;3-[1,3-benzodioxol-4-ylmethylcarbamoyl(methyl)amino]propanoate is a complex organic compound that features a benzodioxole ring, a carbamoyl group, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-[1,3-benzodioxol-4-ylmethylcarbamoyl(methyl)amino]propanoate typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with methyl isocyanate to form the intermediate compound, which is then reacted with 3-aminopropanoic acid in the presence of potassium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium;3-[1,3-benzodioxol-4-ylmethylcarbamoyl(methyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Potassium;3-[1,3-benzodioxol-4-ylmethylcarbamoyl(methyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium;3-[1,3-benzodioxol-4-ylmethylcarbamoyl(methyl)amino]propanoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. The propanoate moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the carbamoyl and propanoate groups.
3-(1,3-Benzodioxol-4-yl)propanoic acid: Similar but without the carbamoyl group.
N-Methylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different aromatic rings.
Uniqueness
Potassium;3-[1,3-benzodioxol-4-ylmethylcarbamoyl(methyl)amino]propanoate is unique due to its combination of a benzodioxole ring, a carbamoyl group, and a propanoate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
potassium;3-[1,3-benzodioxol-4-ylmethylcarbamoyl(methyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5.K/c1-15(6-5-11(16)17)13(18)14-7-9-3-2-4-10-12(9)20-8-19-10;/h2-4H,5-8H2,1H3,(H,14,18)(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEWLBYVLAUJAS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)[O-])C(=O)NCC1=C2C(=CC=C1)OCO2.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15KN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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